Ethyl 2-[(2-chlorophenyl)methylamino]pyridine-3-carboxylate
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Overview
Description
Ethyl 2-[(2-chlorophenyl)methylamino]pyridine-3-carboxylate is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a pyridine ring substituted with an ethyl ester group at the 3-position and a 2-[(2-chlorophenyl)methylamino] group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(2-chlorophenyl)methylamino]pyridine-3-carboxylate typically involves the reaction of 2-chlorobenzylamine with ethyl 3-pyridinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2-chlorophenyl)methylamino]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Ethyl 2-[(2-chlorophenyl)methylamino]pyridine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-[(2-chlorophenyl)methylamino]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-[(2-chlorophenyl)methylamino]pyridine-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-[(2-bromophenyl)methylamino]pyridine-3-carboxylate: Similar structure but with a bromine atom instead of chlorine.
Ethyl 2-[(2-fluorophenyl)methylamino]pyridine-3-carboxylate: Similar structure but with a fluorine atom instead of chlorine.
Ethyl 2-[(2-methylphenyl)methylamino]pyridine-3-carboxylate: Similar structure but with a methyl group instead of chlorine.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H15ClN2O2 |
---|---|
Molecular Weight |
290.74 g/mol |
IUPAC Name |
ethyl 2-[(2-chlorophenyl)methylamino]pyridine-3-carboxylate |
InChI |
InChI=1S/C15H15ClN2O2/c1-2-20-15(19)12-7-5-9-17-14(12)18-10-11-6-3-4-8-13(11)16/h3-9H,2,10H2,1H3,(H,17,18) |
InChI Key |
JGHCSQAQLNSYOY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=CC=C1)NCC2=CC=CC=C2Cl |
Origin of Product |
United States |
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